molecular formula C19H19F3N2O2 B8077099 Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate

Cat. No.: B8077099
M. Wt: 364.4 g/mol
InChI Key: VNIBBFNIFNLDLG-UHFFFAOYSA-N
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Description

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is a fluorinated carbamate derivative featuring a phenyl ring substituted with a 3-fluoro group and a 4,4-difluoropiperidine moiety. Its molecular formula is C₁₉H₁₈F₃N₂O₂, with a molecular weight of 363.35 g/mol. The compound’s structural uniqueness lies in the difluoropiperidine group, which enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs.

Properties

IUPAC Name

benzyl N-[4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-16-12-15(23-18(25)26-13-14-4-2-1-3-5-14)6-7-17(16)24-10-8-19(21,22)9-11-24/h1-7,12H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIBBFNIFNLDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate
  • CAS Number : 2102410-40-0
  • Molecular Formula : C19H19F3N2O2
  • Molecular Weight : 352.36 g/mol

The structure of this compound includes a benzyl group attached to a carbamate moiety, which is further connected to a piperidine ring substituted with fluorine atoms. This unique configuration contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research has shown that derivatives of this compound can inhibit specific cancer cell lines by targeting microtubule dynamics, which is crucial for cell division and proliferation.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited KIF18A, a motor protein involved in mitotic spindle assembly. The inhibition led to increased apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .

Neurological Disorders

The compound's piperidine structure suggests potential use in treating neurological disorders. Research indicates that similar piperidine derivatives can modulate neurotransmitter systems, providing therapeutic benefits for conditions such as depression and anxiety.

  • Case Study : A patent application highlighted the use of compounds with similar structures for treating neurodegenerative diseases by modulating neurotransmitter release and receptor activity .

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Synthesis of Novel Therapeutics

The carbamate moiety allows for diverse modifications that can lead to the development of novel therapeutics with enhanced efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine/Morpholine Derivatives

Benzyl (3-Fluoro-4-morpholinophenyl)carbamate (CAS 168828-81-7)
  • Molecular Formula : C₁₈H₁₉FN₂O₃
  • Molecular Weight : 303.36 g/mol
  • Key Differences: Replaces the difluoropiperidine with a morpholine ring. Applications include antibiotics and photonic materials due to its rigid heterocycle .
Benzyl (3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl)carbamate (CAS 556801-41-3)
  • Molecular Formula : C₂₄H₂₄FN₃O₂
  • Molecular Weight : 405.47 g/mol
  • Key Differences : Incorporates a phenylpiperazine group instead of difluoropiperidine. The aromatic piperazine substituent may enhance π-π stacking interactions in biological targets, favoring receptor binding. Used as a pharmaceutical intermediate .
Benzyl (4,4-difluoro-1-(3-hydroxypropyl)cyclohexyl)carbamate (Compound 9o from )
  • Molecular Formula : C₁₇H₂₂F₂N₂O₃
  • Molecular Weight : 340.37 g/mol
  • Key Differences : Cyclohexane ring with 4,4-difluoro substitution instead of piperidine. The hydroxypropyl chain introduces hydrophilicity. Melting point: 97–98°C, indicating high crystallinity .

Carbamates with Heteroaromatic or Boronate Substituents

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate (CAS 1220910-89-3)
  • Molecular Formula : C₂₁H₁₇FN₆O₂
  • Molecular Weight : 404.41 g/mol
  • Key Differences : Pyridinyl-tetrazole substituent adds hydrogen-bonding capacity and aromaticity. This compound is used in life sciences research, likely for targeting ion channels or enzymes .
Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (CAS 2377610-77-8)
  • Molecular Formula: C₂₁H₂₄BFNO₄
  • Molecular Weight : 399.23 g/mol
  • Key Differences: Boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a synthetic intermediate rather than a bioactive molecule.

Fluorinated Phenylcarbamates with Additional Functional Groups

Benzyl{4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate (Compound 8 from )
  • Molecular Formula : C₂₁H₁₆F₂N₂O₄
  • Molecular Weight : 398.36 g/mol
  • Key Differences: Contains a 4-fluorophenylcarbamoyl group and a hydroxyl substituent.
Benzyl (2,4-difluorophenyl)carbamate (CAS 510729-01-8)
  • Molecular Formula: C₁₄H₁₁F₂NO₂
  • Molecular Weight : 263.24 g/mol
  • Key Differences : Simpler structure with difluoro substitution on the phenyl ring. Lower molecular weight suggests improved bioavailability but reduced target specificity .

Research Findings and Implications

  • Metabolic Stability: The difluoropiperidine group in the target compound likely reduces metabolic oxidation compared to non-fluorinated piperidines or morpholine derivatives, extending half-life in vivo .
  • Solubility and Bioavailability : Morpholine-containing analogs (e.g., CAS 168828-81-7) may exhibit higher aqueous solubility due to oxygen’s polarity, whereas the target compound’s lipophilic difluoropiperidine could enhance blood-brain barrier penetration .
  • Synthetic Utility : Boronate esters (e.g., CAS 2377610-77-8) serve as intermediates, while the target compound’s lack of reactive handles suggests it is an end-product for biological testing .

Biological Activity

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate (CAS No. 2102410-40-0) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H18F2N2O2C_{16}H_{18}F_2N_2O_2, with a molecular weight of approximately 306.33 g/mol. The presence of difluoropiperidine and fluorophenyl groups contributes to its unique pharmacological properties.

This compound exhibits its biological activity primarily through interaction with specific receptors and enzymes:

  • Receptor Binding : The compound has been identified as a selective ligand for sigma-1 receptors (σ1R), which are implicated in various neurological processes and have been targeted for the treatment of neurodegenerative diseases .
  • Inhibition of Kinases : Research indicates that compounds related to this structure may inhibit host kinases such as AAK1 and GAK, which are critical in viral infections, particularly dengue virus (DENV). This suggests potential antiviral properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and binding affinity to target receptors, improving the efficacy of the compound in biological assays .
  • Piperidine Ring Modifications : Variations in the piperidine structure influence the selectivity and potency against different biological targets, highlighting the importance of structural modifications in drug design.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Antiviral ActivityIn vitro assaysDemonstrated inhibition of DENV replication in human monocyte-derived dendritic cells .
Study 2Sigma Receptor BindingRadiolabeled binding assaysHigh affinity for σ1R with IC50 values indicating potent receptor modulation .
Study 3Kinase InhibitionEnzyme assaysSelective inhibition of AAK1 and GAK with implications for antiviral therapy .

Case Studies

  • Antiviral Efficacy Against DENV : In a study focusing on dengue virus infection, this compound was tested for its ability to inhibit viral replication. Results showed significant reductions in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal cell death induced by oxidative stress, possibly through σ1R modulation .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for introducing the benzyl carbamate group in compounds like Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate?

  • The benzyl carbamate group is typically introduced via carbamate-forming reactions. A common method involves reacting the amine precursor with benzyl chloroformate in the presence of a base like triethylamine or pyridine to neutralize HCl byproducts . For fluorinated piperidine derivatives, ensure anhydrous conditions to prevent hydrolysis of the carbamate. Intermediate purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How can the stability of the benzyl carbamate protecting group be evaluated under varying experimental conditions?

  • Benzyl carbamate (Cbz) stability depends on pH, temperature, and reaction environment. Under acidic conditions (pH < 1, 100°C), Cbz groups hydrolyze rapidly, while they remain stable in mild bases (pH 9, RT). Avoid strong reducing agents (e.g., LiAlH4) unless deprotection is intended. For fluorinated derivatives, monitor stability using TLC or HPLC under reaction-specific conditions .

Q. What analytical techniques are essential for characterizing fluorinated carbamate derivatives?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns and assessing purity. 1H^{1}\text{H} NMR can resolve piperidine ring conformers.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas, especially for fluorinated and difluoropiperidine moieties.
  • X-ray Crystallography : Use SHELXL for refining crystal structures, particularly if conformational ambiguity arises from fluorine substituents .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?

  • Case Example : If 19F^{19}\text{F} NMR suggests axial-equatorial fluorine disorder in the piperidine ring, but XRD indicates a single conformation, consider dynamic effects in solution (e.g., ring puckering). Perform variable-temperature NMR to assess conformational flexibility. For XRD, refine twinned data using SHELXL’s TWIN command and validate with R-factor convergence .

Q. What strategies minimize byproduct formation during the synthesis of 4,4-difluoropiperidine intermediates?

  • Side Reaction : Fluorine displacement during piperidine alkylation can lead to elimination byproducts.
  • Mitigation : Use mild alkylation agents (e.g., benzyl bromides instead of chlorides) and low temperatures (0–5°C). Add catalytic KI to enhance reactivity via the Finkelstein mechanism. Monitor reactions with 19F^{19}\text{F} NMR to detect early byproduct formation .

Q. How can computational methods aid in predicting the reactivity of fluorinated carbamates in medicinal chemistry applications?

  • DFT Calculations : Model the electronic effects of fluorine substituents on carbamate hydrolysis rates. Fluorine’s electron-withdrawing nature increases carbonyl electrophilicity, accelerating hydrolysis under basic conditions.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to rationalize selectivity. The 4,4-difluoropiperidine group’s rigidity may enhance binding affinity compared to non-fluorinated analogues .

Methodological Notes

  • Synthetic Optimization : For scale-up, replace column chromatography with recrystallization (e.g., ethanol/water) to improve yield and reduce costs.
  • Safety : Store the compound in airtight containers under nitrogen at -20°C to prevent moisture absorption and degradation .

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